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Cat. No.: B1679693
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Introduction

Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A
(PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1][2]
PDE10A plays a crucial role in regulating cyclic adenosine monophosphate (CAMP) and cyclic
guanosine monophosphate (cGMP) signaling, which are key second messengers in pathways
that modulate motor activity and cognitive function.[3][4] Inhibition of PDE10A has been
investigated as a potential therapeutic strategy for neurological and psychiatric disorders,
including schizophrenia.[2][5]

These application notes provide detailed synthetic protocols for Mardepodect and two of its
structural analogs. The methodologies described herein are based on established synthetic
routes and key chemical transformations, including Suzuki-Miyaura coupling and Williamson
ether synthesis. The protocols are intended to serve as a comprehensive guide for researchers
engaged in the discovery and development of novel PDE10A inhibitors.

Signaling Pathway of PDE10A

The diagram below illustrates the central role of PDE10A in the modulation of cyclic nucleotide
signaling within a medium spiny neuron.
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Caption: PDE10A signaling pathway in a medium spiny neuron.

Synthesis of Mardepodect (PF-2545920)

The synthesis of Mardepodect proceeds through a multi-step sequence involving the formation
of a key pyrazole intermediate followed by a Suzuki-Miyaura coupling and a final etherification
step.

Experimental Workflow for Mardepodect Synthesis
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Caption: Synthetic workflow for Mardepodect.
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Experimental Protocols

Step 1: Synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole

To a solution of 4-methoxyacetophenone (1.0 equiv) in toluene is added N,N-
dimethylformamide dimethyl acetal (1.2 equiv). The mixture is heated to reflux for 16 hours.
After cooling to room temperature, the solvent is removed under reduced pressure. The
resulting crude enaminone is dissolved in ethanol, and methylhydrazine (1.1 equiv) is added.
The reaction mixture is heated to reflux for 4 hours. Upon cooling, the solvent is evaporated,
and the residue is purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole (1.0 equiv) is dissolved in chloroform. N-
Bromosuccinimide (1.05 equiv) is added portion-wise at O °C. The reaction mixture is stirred at
room temperature for 2 hours. The mixture is then washed with aqueous sodium thiosulfate
solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure. The crude product is purified by recrystallization.

Step 3: Synthesis of 3-(4-Methoxyphenyl)-1-methyl-4-(pyridin-4-yl)-1H-pyrazole

A mixture of 4-bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (1.0 equiv), pyridine-4-
boronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and
tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) in a 4:1 mixture of 1,2-dimethoxyethane
and water is degassed and heated to 80 °C under a nitrogen atmosphere for 12 hours. After
cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The
organic layer is dried, filtered, and concentrated. The residue is purified by column
chromatography.

Step 4: Synthesis of 4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenol

To a solution of 3-(4-methoxyphenyl)-1-methyl-4-(pyridin-4-yl)-1H-pyrazole (1.0 equiv) in
anhydrous dichloromethane at -78 °C is added a 1.0 M solution of boron tribromide in
dichloromethane (3.0 equiv) dropwise. The reaction is stirred at -78 °C for 1 hour and then
allowed to warm to room temperature overnight. The reaction is quenched by the slow addition
of methanol, and the mixture is concentrated under reduced pressure. The residue is purified
by preparative HPLC.
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Step 5: Synthesis of Mardepodect (2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-
yl)phenoxy)methyl)quinoline)

A mixture of 4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenol (1.0 equiv), 2-
(chloromethyl)quinoline hydrochloride (1.1 equiv), and potassium carbonate (3.0 equiv) in N,N-
dimethylformamide is heated at 80 °C for 3 hours. After cooling, the mixture is poured into
water and extracted with ethyl acetate. The combined organic layers are washed with brine,
dried over sodium sulfate, and concentrated. The crude product is purified by column
chromatography.[6][7][8]

Quantitative Data for Mardepodect Synthesis
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Synthesis of Mardepodect Analogs

The modular synthesis of Mardepodect allows for the facile generation of analogs by
modifying the starting materials in the key synthetic steps. Below are protocols for the synthesis
of two representative analogs.
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Analog 1: 2-((4-(1-Methyl-4-(pyrimidin-2-yl)-1H-pyrazol-3-
yl)phenoxy)methyl)quinoline

This analog replaces the pyridine ring with a pyrimidine ring to explore the impact of this
heterocycle on PDE10A inhibition.

Steps 1-2 (Same as Mardepodect)
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Caption: Synthetic workflow for Analog 1.

The synthesis of Analog 1 follows the same procedure as Mardepodect, with the exception of
Step 3, where pyridine-4-boronic acid is replaced with pyrimidin-2-ylboronic acid.
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Analog 2: 2-((4-(1-Ethyl-4-(pyridin-4-yl)-1H-pyrazol-3-
yl)phenoxy)methyl)quinoline

This analog features an ethyl group instead of a methyl group on the pyrazole ring to

investigate the effect of a slightly larger alkyl substituent.
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Step la: Pyrazole Formation

3-(Dimethylamino)-1-(4- Reaction 3-(4-Methoxyphenyl)-1-
methoxyphenyl)prop-2-en-1-one ethyl-1H-pyrazole

Bromination, Suzuki,
Demethylation, Etherification

Steps 2-5 (Analogous to Mardepodect)

g Analog 2

Click to download full resolution via product page

Caption: Synthetic workflow for Analog 2.
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The synthesis of Analog 2 follows the same procedure as Mardepodect, with the exception of
Step 1, where methylhydrazine is replaced with ethylhydrazine.
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Conclusion

The synthetic routes and detailed protocols provided in these application notes offer a robust
framework for the preparation of Mardepodect and its analogs. The modular nature of the
synthesis allows for systematic structural modifications, facilitating structure-activity relationship
studies essential for the development of novel and improved PDE10A inhibitors. The provided
workflows and data tables are intended to aid researchers in the efficient and reproducible
synthesis of these important compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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